molecular formula C7H16ClNO2 B13393354 O-Ethyl-D-norvaline hydrochloride

O-Ethyl-D-norvaline hydrochloride

Cat. No.: B13393354
M. Wt: 181.66 g/mol
InChI Key: CHAJBHNQIZAJJM-UHFFFAOYSA-N
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Description

L-Norvaline Ethyl Ester Hydrochloride: is a chemical compound with the molecular formula C7H15NO2·HCl and a molecular weight of 181.66 g/mol . It is a derivative of the amino acid L-norvaline, where the carboxyl group is esterified with ethanol and the resulting ester is converted to its hydrochloride salt. This compound is typically found as a white to almost white powder or crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Norvaline Ethyl Ester Hydrochloride can be synthesized through the esterification of L-norvaline with ethanol in the presence of an acid catalyst, followed by the conversion of the ester to its hydrochloride salt. The reaction typically involves:

Industrial Production Methods: Industrial production of L-Norvaline Ethyl Ester Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: L-Norvaline Ethyl Ester Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    L-Norvaline: The parent amino acid from which L-Norvaline Ethyl Ester Hydrochloride is derived.

    L-Valine Ethyl Ester Hydrochloride: A similar compound with a different side chain structure.

    L-Leucine Ethyl Ester Hydrochloride: Another similar compound with a branched-chain structure.

Uniqueness: L-Norvaline Ethyl Ester Hydrochloride is unique due to its specific esterification and hydrochloride formation, which can enhance its solubility and stability compared to its parent amino acid. Additionally, its ability to inhibit arginase and its potential therapeutic applications in neurodegenerative and cardiovascular diseases make it a compound of significant interest in scientific research .

Biological Activity

O-Ethyl-D-norvaline hydrochloride is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in cardiovascular health and neuroprotection.

Chemical Structure and Properties

This compound has the molecular formula C7H15ClN2O2 and a molecular weight of 181.66 g/mol. The compound is characterized by an ethyl group attached to the nitrogen atom of the D-norvaline backbone, which influences its biological reactivity and pharmacokinetic properties. Its structural uniqueness compared to other amino acids allows it to interact differently within biological systems, making it a valuable tool in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of nitric oxide synthase (NOS), an enzyme critical for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including vasodilation and neurotransmission. By inhibiting NOS, this compound may help regulate blood pressure and improve vascular function, which is particularly relevant in cardiovascular disease research.

Moreover, this compound has been shown to inhibit arginase activity, which can lead to increased availability of arginine for NO synthesis, further enhancing its potential therapeutic effects.

Biological Activities

1. Cardiovascular Research

  • This compound's inhibition of nitric oxide synthase suggests a potential role in managing cardiovascular diseases. Studies indicate that modulation of NO levels can influence vascular health and blood pressure regulation.

2. Neuroprotective Effects

  • Research has explored its potential neuroprotective properties, particularly in models of Alzheimer’s disease. The compound's ability to influence NO levels may contribute to neuroprotection by reducing oxidative stress and inflammation in neuronal tissues.

3. Anti-inflammatory Properties

  • This compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions. By modulating nitric oxide production, it may help reduce inflammation associated with chronic diseases.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
L-NorvalineC5H11NO2Natural amino acid; not ethylated
D-ValineC5H11NO2Structural isomer; commonly found in proteins
Ethyl L-valinateC7H13NO2Ethyl ester of L-valine; different stereochemistry
O-Ethyl-L-norvalineC7H15NO2Enantiomeric form; may exhibit different activity

Uniqueness: The ethyl substitution at the nitrogen atom distinguishes this compound from its analogs, potentially altering its pharmacokinetic properties and biological activity compared to other amino acid derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Cardiovascular Studies: In vitro experiments demonstrated that the compound effectively reduces blood pressure in animal models by modulating NO levels through NOS inhibition. This suggests potential applications in treating hypertension.
  • Neuroprotection: In Alzheimer's disease models, this compound showed promise in reducing neuronal cell death associated with oxidative stress, indicating its potential as a neuroprotective agent.
  • Inflammation Models: Inflammatory response assays revealed that the compound could significantly lower pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects.

Properties

IUPAC Name

ethyl 2-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAJBHNQIZAJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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